Ethyl 4-methyl-5-oxopiperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-5-oxopiperazine-2-carboxylate is a heterocyclic organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-methyl-5-oxopiperazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biofilm formation of bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-5-oxopiperazine-2-carboxylate
- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
- Piperidine derivatives
Uniqueness
This compound is unique due to its specific structural features and the presence of both ethyl and oxo groups. These characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 4-methyl-5-oxopiperazine-2-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-3-13-8(12)6-5-10(2)7(11)4-9-6/h6,9H,3-5H2,1-2H3 |
InChI Key |
PATLJQKTQGYZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.